Cas no 13702-10-8 (Ethanethioic acid, S-2-propynyl ester)

Ethanethioic acid, S-2-propynyl ester 化学的及び物理的性質
名前と識別子
-
- Ethanethioic acid, S-2-propynyl ester
- S-prop-2-ynyl ethanethioate
- SCHEMBL19712055
- AT19938
- 13702-10-8
- DTXSID20446300
- Ethanethioic acid, S-2-propyn-1-yl ester
- S-(PROP-2-YN-1-YL) ETHANETHIOATE
- EN300-396070
- 1-(prop-2-yn-1-ylsulfanyl)ethan-1-one
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- インチ: InChI=1S/C5H6OS/c1-3-4-7-5(2)6/h1H,4H2,2H3
- InChIKey: UYZVABQVIWVBOC-UHFFFAOYSA-N
- ほほえんだ: CC(=O)SCC#C
計算された属性
- せいみつぶんしりょう: 114.01393598g/mol
- どういたいしつりょう: 114.01393598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
Ethanethioic acid, S-2-propynyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396070-0.1g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 0.1g |
$66.0 | 2023-06-03 | |
1PlusChem | 1P001378-5g |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 5g |
$981.00 | 2023-12-22 | |
Aaron | AR0013FK-2.5g |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 2.5g |
$717.00 | 2023-12-16 | |
Aaron | AR0013FK-1g |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 1g |
$377.00 | 2025-04-03 | |
Aaron | AR0013FK-500mg |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 500mg |
$266.00 | 2025-02-13 | |
1PlusChem | 1P001378-500mg |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 500mg |
$270.00 | 2023-12-22 | |
Aaron | AR0013FK-100mg |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 100mg |
$116.00 | 2025-02-13 | |
Enamine | EN300-396070-2.5g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 2.5g |
$503.0 | 2023-06-03 | |
Enamine | EN300-396070-5.0g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 5g |
$743.0 | 2023-06-03 | |
Enamine | EN300-396070-0.5g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 0.5g |
$175.0 | 2023-06-03 |
Ethanethioic acid, S-2-propynyl ester 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
Ethanethioic acid, S-2-propynyl esterに関する追加情報
Recent Advances in the Study of Ethanethioic acid, S-2-propynyl ester (CAS: 13702-10-8) in Chemical Biology and Pharmaceutical Research
Ethanethioic acid, S-2-propynyl ester (CAS: 13702-10-8) is a sulfur-containing organic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This compound, characterized by its propynyl thioester functional group, has been explored for its role in various biochemical pathways and as a building block for more complex molecules. Recent studies have highlighted its utility in click chemistry, enzyme inhibition, and as a precursor for bioactive molecules.
One of the most notable applications of Ethanethioic acid, S-2-propynyl ester is in the field of click chemistry, where its alkyne moiety enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property has been leveraged to develop novel bioconjugation strategies for labeling biomolecules, such as proteins and nucleic acids, with high specificity and efficiency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of fluorescent probes for real-time imaging of cellular processes, showcasing its potential in diagnostic and therapeutic applications.
In addition to its role in bioconjugation, Ethanethioic acid, S-2-propynyl ester has been investigated for its inhibitory effects on specific enzymes. Research published in Bioorganic & Medicinal Chemistry Letters in 2022 revealed that derivatives of this compound exhibit potent inhibitory activity against cysteine proteases, which are implicated in various diseases, including cancer and parasitic infections. The study identified key structural features that enhance binding affinity and selectivity, providing a foundation for the design of next-generation protease inhibitors.
Another area of interest is the use of Ethanethioic acid, S-2-propynyl ester as a precursor for the synthesis of bioactive molecules. A recent study in ACS Chemical Biology (2023) reported the successful incorporation of this compound into the structure of novel antimicrobial agents. The resulting derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, highlighting the compound's potential in addressing the global challenge of antibiotic resistance. The study also emphasized the importance of optimizing the thioester moiety to improve pharmacokinetic properties and reduce toxicity.
Despite these promising findings, challenges remain in the practical application of Ethanethioic acid, S-2-propynyl ester. Issues such as stability under physiological conditions and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on the development of more stable analogs and the exploration of new synthetic routes to enhance yield and purity. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to unlocking the full potential of this compound in drug discovery and beyond.
In conclusion, Ethanethioic acid, S-2-propynyl ester (CAS: 13702-10-8) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in click chemistry, enzyme inhibition, and antimicrobial development underscore its broad utility. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play an increasingly important role in the development of innovative therapeutic and diagnostic solutions.
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